molecular formula C20H20BrN3O B2907420 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone CAS No. 1211789-25-1

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone

Cat. No.: B2907420
CAS No.: 1211789-25-1
M. Wt: 398.304
InChI Key: IXZHNRZCFOWEHD-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone is a benzimidazole-piperidine hybrid featuring a 3-bromophenyl ketone moiety. Its structure combines a piperidine ring linked to a benzimidazole core via a methylene bridge, with a 3-bromophenyl group attached to the ketone. Such hybrids are frequently explored in medicinal chemistry for their enzyme inhibitory and receptor-binding capabilities .

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c21-17-5-3-4-16(12-17)20(25)23-10-8-15(9-11-23)13-24-14-22-18-6-1-2-7-19(18)24/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZHNRZCFOWEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Groups

  • (E)-1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate (C25H25N3O7) Key Differences: Replaces the 3-bromophenyl group with a benzodioxol moiety. The oxalate salt form may enhance bioavailability .
  • (4-(1-(3-Fluorobenzyl)-1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone Key Differences: Features dual 3-fluorobenzyl substituents and a methoxy group on the phenyl ring. Implications: Fluorine atoms improve metabolic resistance and membrane permeability, while the methoxy group may influence π-π stacking interactions in target binding .
  • 1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-Benzo[d]imidazole

    • Key Differences : Lacks the piperidinylmethyl group but retains the 3-bromophenyl motif.
    • Implications : The pyridinyl substituent introduces basicity, which could affect pharmacokinetics (e.g., oral absorption) compared to the neutral piperidine-ketone scaffold .

Analogues with Modified Heterocyclic Cores

  • (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65) Key Differences: Substitutes the 3-bromophenyl group with a trifluoromethylphenyl moiety. Synthesized via HBTU-mediated coupling (67% yield), a method applicable to the target compound .
  • (1H-Benzo[d]imidazol-1-yl)(2-chloro-4-nitrophenyl)methanone Key Differences: Replaces bromine with chlorine and adds a nitro group.

Analogues with Therapeutic Relevance

  • BMS-695735 (IGF-1R Inhibitor) Key Differences: Contains a pyridinone ring and fluoropropyl-piperidine substituent. Implications: Demonstrates improved ADME properties over earlier benzimidazole inhibitors, highlighting the importance of substituent optimization for drug-likeness. The target compound’s bromine may similarly enhance target engagement but require evaluation of CYP inhibition risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via coupling reactions using reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in DMF, as demonstrated for structurally analogous benzoimidazole-piperidine derivatives . Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency.
  • Coupling Agents: HBTU or EDCI with catalytic DMAP improves amide bond formation.
  • Purification: Silica gel chromatography (10–50% EtOAc in hexanes) yields high purity (>95% by HPLC) .
  • Yield Optimization: Stirring at room temperature for 16–24 hours maximizes conversion while minimizing side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions and connectivity (e.g., benzoimidazole methyl protons at δ 5.77–5.83 ppm, piperidine carbons at δ 40–60 ppm) .
  • HPLC: Use reverse-phase C18 columns with UV detection at 254 nm; retention times (e.g., 11.35–13.04 minutes) and peak areas (>95%) validate purity .
  • Elemental Analysis: Discrepancies between calculated and observed C/H/N values (e.g., ±0.3% for carbon) may indicate residual solvents or incomplete drying .

Q. How can researchers determine the compound’s solubility and stability in biological assay buffers?

  • Methodological Answer:

  • Solubility Screening: Use DMSO stock solutions (10 mM) diluted into PBS or cell culture media. Centrifuge at 15,000 rpm for 10 minutes to detect precipitation .
  • Stability Profiling: Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC at 0, 24, and 48 hours. Adjust buffer pH or add stabilizers (e.g., antioxidants) if instability is observed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

  • Methodological Answer:

  • Substituent Variation: Modify the 3-bromophenyl group (e.g., replace Br with Cl, F, or methoxy) and the benzoimidazole core (e.g., introduce electron-withdrawing groups) to assess activity changes .
  • Biological Assays: Test derivatives against target receptors (e.g., histamine H1/H4 receptors) using radioligand binding assays. Correlate IC50_{50} values with structural features .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?

  • Methodological Answer:

  • Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis or oxidation .
  • Formulation: Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous stability .
  • Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks and monitor degradation products via LC-MS .

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer:

  • Identify Contaminants: Use TGA (thermogravimetric analysis) to detect residual solvents (e.g., EtOAc or DMF) contributing to excess carbon .
  • Recrystallization: Purify via slow evaporation in EtOAc/hexane mixtures to remove impurities .
  • Alternative Techniques: Validate purity with high-resolution mass spectrometry (HRMS) if elemental analysis remains inconsistent .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS to assess conformational stability .
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with the 3-bromophenyl group) using Schrödinger Suite .
  • ADMET Prediction: Use QikProp to estimate permeability, metabolic liability, and toxicity risks .

Q. How can biological targets for this compound be identified experimentally?

  • Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose and screen cell lysates for bound proteins, followed by SDS-PAGE and MS/MS identification .
  • Kinase Profiling: Use a kinase inhibitor library (e.g., Eurofins) to test inhibition at 10 µM .
  • Transcriptomic Analysis: Treat cell lines (e.g., HEK293) and perform RNA-seq to identify differentially expressed pathways .

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